N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
Description
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a pivalamide moiety. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity (e.g., nitric oxide synthase, NOS) and receptor binding (e.g., μ-opioid receptors) . The furan-2-carbonyl group introduces aromatic heterocyclic properties, while the bulky pivalamide (tert-butyl carboxamide) enhances metabolic stability and influences solubility .
- Step 1: Functionalization of the tetrahydroquinoline core at the 1-position via acylation (e.g., using furan-2-carbonyl chloride).
- Step 2: Introduction of the pivalamide group at the 6-position through nucleophilic substitution or coupling reactions.
Purification typically employs HPLC, achieving >95% purity, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAIJPLPQMUPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable raw materials .
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the tetrahydroquinoline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide and related compounds:
Key Findings from Comparative Studies
Impact of Heterocyclic Acyl Groups: Replacing thiophene-2-carbonyl (as in ) with furan-2-carbonyl reduces molecular weight (~16 Da difference) and alters electron density due to oxygen’s higher electronegativity versus sulfur. This may decrease lipophilicity (logP) but improve aqueous solubility . Thiophene-containing analogues exhibit stronger NOS inhibition, likely due to sulfur’s polarizability enhancing enzyme active-site interactions .
Role of the Pivalamide Group :
- The tert-butyl group in pivalamide confers steric protection against metabolic degradation, a feature shared across pivalamide-containing compounds (e.g., ). However, this group may reduce membrane permeability compared to smaller carboxamide substituents.
Tetrahydroquinoline vs. Pyridine Cores: Tetrahydroquinoline derivatives (e.g., ) generally show higher pharmacological activity than pyridine-based analogues (e.g., ), attributed to the former’s conformational flexibility and ability to mimic natural substrates.
Steric and Electronic Modifications :
- Bulky substituents (e.g., acetyl, trimethyl, phenyl in ) reduce binding affinity to compact enzyme active sites but may enhance selectivity for larger targets like opioid receptors .
Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse sources of research.
Chemical Structure and Synthesis
The compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline framework. Its molecular formula is , indicating the presence of various functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting from the preparation of the furan-2-carbonyl precursor through cyclization under acidic or basic conditions.
Synthetic Route Overview
- Preparation of Furan-2-carbonyl Precursor : This involves cyclization reactions.
- Formation of Tetrahydroquinoline Framework : Achieved through various organic transformations.
- Final Coupling Reaction : Involves linking the furan and tetrahydroquinoline components.
Biological Activity
This compound exhibits several notable biological activities:
- Kinase Inhibition : Initial studies indicate that this compound may act as an inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK), which is significant in therapeutic strategies for cancers and autoimmune disorders .
- Antimicrobial Properties : The structural components suggest potential antimicrobial activity, similar to other compounds with furan and tetrahydroquinoline moieties .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzyme Active Sites : The furan ring and sulfonamide group may inhibit enzyme activity, disrupting various biological pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Fluorine substitution enhances activity |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Commonly used in antibiotic formulations |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | Lacks complex heterocyclic structure |
Case Studies and Research Findings
Recent studies have highlighted the importance of exploring the biological activities of compounds like this compound. For instance:
- Inhibition Studies : Research demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines .
- Anti-inflammatory Activity : Related compounds have been shown to possess anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
